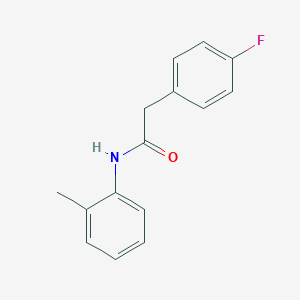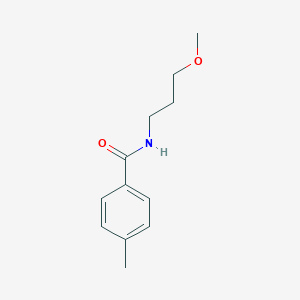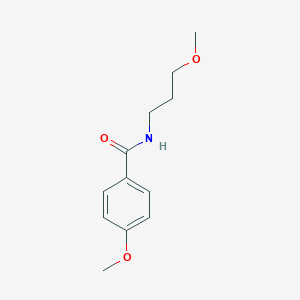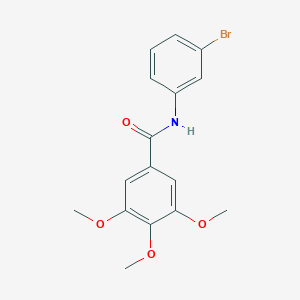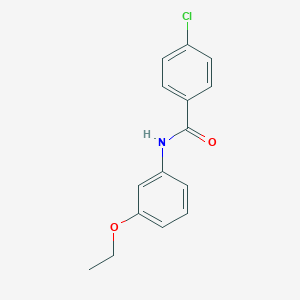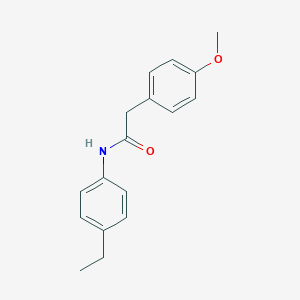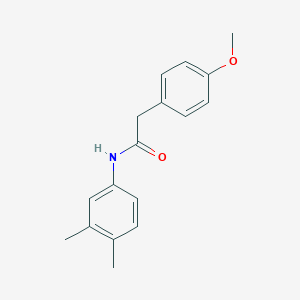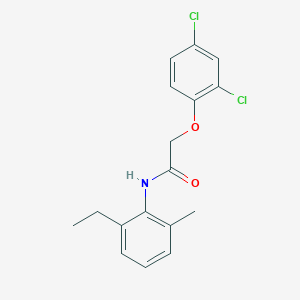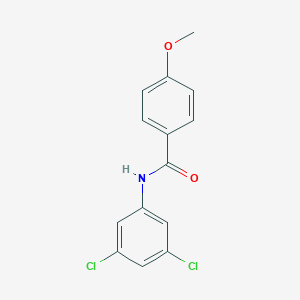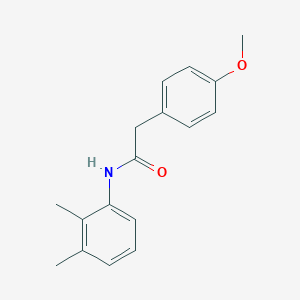
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide, also known as DMC, is a chemical compound that has gained attention for its potential use in scientific research. DMC is a member of the acetanilide family, which has been extensively studied for its pharmacological properties. DMC has been shown to have a variety of effects on the body, including analgesic and anti-inflammatory properties. In
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have a variety of potential applications in scientific research. One area of interest is its potential use as an analgesic. Studies have shown that N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has significant analgesic effects in animal models, suggesting that it may be useful for the treatment of pain in humans. Additionally, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.
Mechanism of Action
The exact mechanism of action of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it is thought to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a type of hormone that plays a role in inflammation and pain. By inhibiting COX enzymes, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide may reduce the production of prostaglandins, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have antipyretic effects, meaning that it can reduce fever. Additionally, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been extensively studied, meaning that there is a significant body of research on its properties and potential applications. However, there are also some limitations to using N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments. For example, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have some toxicity in animal models, which may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of pain and inflammation in humans. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide and its potential applications in other areas, such as the treatment of oxidative stress-related conditions. Finally, there is a need for additional studies to evaluate the safety and toxicity of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide in humans, which will be important for its potential use as a therapeutic agent.
Synthesis Methods
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylaniline with 4-methoxybenzoyl chloride. The resulting product is then treated with acetic anhydride to yield N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide. The synthesis of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide is relatively straightforward and can be accomplished using standard laboratory techniques.
properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-12-5-4-6-16(13(12)2)18-17(19)11-14-7-9-15(20-3)10-8-14/h4-10H,11H2,1-3H3,(H,18,19) |
InChI Key |
BSTKKKXXIBOVBY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



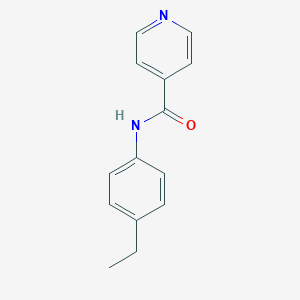

![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)
